6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one O-{4-nitrobenzoyl}oxime
Description
6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one O-{4-nitrobenzoyl}oxime is an organic compound with a complex structure that includes a carbazole core, a cyclohexyl group, and a nitrobenzoyl oxime moiety
Properties
Molecular Formula |
C25H25N3O4 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
[(E)-(6-cyclohexyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate |
InChI |
InChI=1S/C25H25N3O4/c29-25(17-9-12-19(13-10-17)28(30)31)32-27-23-8-4-7-20-21-15-18(16-5-2-1-3-6-16)11-14-22(21)26-24(20)23/h9-16,26H,1-8H2/b27-23+ |
InChI Key |
JEJISTTXHDGUTC-SLEBQGDGSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC\4=C3CCC/C4=N\OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3CCCC4=NOC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one O-{4-nitrobenzoyl}oxime typically involves multiple steps. One common method starts with the hydrogenation of tetrahydrocarbazole in the presence of a catalyst such as palladium or platinum under mild conditions (room temperature to 80°C) and atmospheric or low pressure . The resulting intermediate is then reacted with cyclohexyl bromide to introduce the cyclohexyl group. Finally, the oxime formation is achieved by reacting the intermediate with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one O-{4-nitrobenzoyl}oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxime group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one O-{4-nitrobenzoyl}oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one O-{4-nitrobenzoyl}oxime involves its interaction with specific molecular targets and pathways. The nitrobenzoyl oxime moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbazole core may also contribute to its activity by interacting with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazol-1-one: A simpler analog without the cyclohexyl and nitrobenzoyl oxime groups.
9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A methyl-substituted analog with different chemical properties.
6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one hydrazone: A hydrazone derivative with distinct reactivity and applications.
Uniqueness
6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one O-{4-nitrobenzoyl}oxime is unique due to its combination of a carbazole core, a cyclohexyl group, and a nitrobenzoyl oxime moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
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